molecular formula C7H3N3 B1472864 3-Ethynylpyrazine-2-carbonitrile CAS No. 1934802-66-0

3-Ethynylpyrazine-2-carbonitrile

Cat. No.: B1472864
CAS No.: 1934802-66-0
M. Wt: 129.12 g/mol
InChI Key: SPVAJJFUSJRZCH-UHFFFAOYSA-N
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Description

3-Ethynylpyrazine-2-carbonitrile is a chemical compound that has garnered attention due to its unique properties and potential applications. This compound is characterized by the presence of an ethynyl group attached to a pyrazine ring, with a nitrile group at the second position. Its molecular structure contributes to its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynylpyrazine-2-carbonitrile typically involves the introduction of an ethynyl group to a pyrazine derivative. One common method is the Sonogashira coupling reaction, which involves the coupling of an ethynyl group with a halogenated pyrazine in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process, ensuring consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 3-Ethynylpyrazine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The pyrazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the pyrazine ring under mild conditions.

Major Products Formed:

    Oxidation: Formation of pyrazine-2-carboxylic acid derivatives.

    Reduction: Formation of 3-ethynylpyrazine-2-amine.

    Substitution: Formation of various substituted pyrazine derivatives.

Scientific Research Applications

3-Ethynylpyrazine-2-carbonitrile has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Ethynylpyrazine-2-carbonitrile involves its interaction with various molecular targets. The ethynyl group can participate in π-π stacking interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 3-Ethynylpyridine-2-carbonitrile
  • 3-Ethynylpyrimidine-2-carbonitrile
  • 3-Ethynylpyrazine-2-carboxylic acid

Comparison: 3-Ethynylpyrazine-2-carbonitrile is unique due to the presence of both an ethynyl and a nitrile group on a pyrazine ring, which imparts distinct reactivity and properties. Compared to its analogs, it offers a different balance of electronic and steric effects, making it a valuable compound for specific applications in synthesis and research.

Properties

IUPAC Name

3-ethynylpyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3N3/c1-2-6-7(5-8)10-4-3-9-6/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVAJJFUSJRZCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC=CN=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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